4H-Pyran-2-carboxylic acid, 6-(ethoxymethyl)-3-hydroxy-4-oxo-
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Overview
Description
6-(ETHOXYMETHYL)-3-HYDROXY-4-OXOPYRAN-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyran ring, a hydroxy group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(ETHOXYMETHYL)-3-HYDROXY-4-OXOPYRAN-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the formation of the pyran ring through cyclization reactions, followed by the introduction of the ethoxymethyl and hydroxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 6-(ETHOXYMETHYL)-3-HYDROXY-4-OXOPYRAN-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
6-(ETHOXYMETHYL)-3-HYDROXY-4-OXOPYRAN-2-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(ETHOXYMETHYL)-3-HYDROXY-4-OXOPYRAN-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play crucial roles in its reactivity and binding to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
6-HYDROXY-4-OXOPYRAN-2-CARBOXYLIC ACID: Lacks the ethoxymethyl group, which may affect its reactivity and applications.
3-HYDROXY-4-OXOPYRAN-2-CARBOXYLIC ACID: Similar structure but without the ethoxymethyl group, leading to different chemical properties.
Uniqueness: The presence of the ethoxymethyl group in 6-(ETHOXYMETHYL)-3-HYDROXY-4-OXOPYRAN-2-CARBOXYLIC ACID imparts unique chemical properties, making it more versatile in various reactions and applications compared to its analogs.
Properties
CAS No. |
722500-53-0 |
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Molecular Formula |
C9H10O6 |
Molecular Weight |
214.17 g/mol |
IUPAC Name |
6-(ethoxymethyl)-3-hydroxy-4-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C9H10O6/c1-2-14-4-5-3-6(10)7(11)8(15-5)9(12)13/h3,11H,2,4H2,1H3,(H,12,13) |
InChI Key |
BYYSOMNIVKVLDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=O)C(=C(O1)C(=O)O)O |
Origin of Product |
United States |
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